molecular formula C11H9ClFNO3S B2729367 3-chloro-4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide CAS No. 613657-51-5

3-chloro-4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide

Cat. No.: B2729367
CAS No.: 613657-51-5
M. Wt: 289.71
InChI Key: OKZAAICCELPWBJ-UHFFFAOYSA-N
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Description

3-Chloro-4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a chloro group at position 3, a fluoro group at position 4 on the benzene ring, and a furan-2-ylmethyl substituent attached to the sulfonamide nitrogen. This compound belongs to a class of sulfonamides known for their diverse biological activities, including antimicrobial, anti-inflammatory, and central nervous system (CNS)-targeting properties . The chloro and fluoro substituents enhance lipophilicity and electronic effects, while the furan-2-ylmethyl group introduces steric and hydrogen-bonding capabilities, influencing both physicochemical properties and target interactions .

Properties

IUPAC Name

3-chloro-4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFNO3S/c12-10-6-9(3-4-11(10)13)18(15,16)14-7-8-2-1-5-17-8/h1-6,14H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKZAAICCELPWBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-chloro-4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide typically involves the reaction of 3-chloro-4-fluoroaniline with furan-2-carbaldehyde in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

3-chloro-4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-chloro-4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: It is used in the synthesis of other chemical compounds and materials.

Mechanism of Action

The mechanism of action of 3-chloro-4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro substituents, along with the furan-2-ylmethyl group, contributes to its binding affinity and specificity. The compound may inhibit or activate certain biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Structural Features
Compound Name Substituents on Benzene Ring Sulfonamide Nitrogen Substituent Key Structural Differences
3-Chloro-4-fluoro-N-(furan-2-ylmethyl) 3-Cl, 4-F Furan-2-ylmethyl Reference compound
TCN-201 () 3-Cl, 4-F 4-[[2-(Phenylcarbonyl)hydrazino]carbonyl]benzyl Bulky hydrazino-carbonyl benzyl group
3-Chloro-4-fluoro-N-(quinolin-8-yl) () 3-Cl, 4-F Quinolin-8-yl Planar aromatic quinoline moiety
N-(Furan-2-ylmethyl)-4-methyl () 4-CH₃ Furan-2-ylmethyl Methyl instead of halogens on benzene
3-Chloro-N-(furan-3-ylmethyl)-4-methoxy () 3-Cl, 4-OCH₃ Furan-3-ylmethyl + thiophen-2-ylmethyl Dual substituents on nitrogen; methoxy

Key Observations :

  • Halogen Effects: The 3-Cl, 4-F substitution in the target compound and TCN-201 enhances electron-withdrawing effects compared to non-halogenated analogs (e.g., ) .
Physicochemical Properties
Compound Name Molecular Weight (g/mol) clogP H-Bond Donors H-Bond Acceptors Lipinski Compliance
3-Chloro-4-fluoro-N-(furan-2-ylmethyl) ~315.7 ~2.8* 1 6 Yes
TCN-201 () ~481.9 ~3.5* 3 10 No (MW >500)
3-Chloro-4-fluoro-N-(quinolin-8-yl) () ~337.0 ~3.2 1 6 Yes
N-(Furan-2-ylmethyl)-4-methyl () ~279.3 ~1.9 1 5 Yes

*Estimated based on analogous structures.

Key Observations :

  • The target compound complies with Lipinski’s rule of five, unlike TCN-201, which exceeds the molecular weight limit .
  • The chloro and fluoro groups increase clogP compared to the methyl-substituted analog (), enhancing membrane permeability but requiring balance to avoid excessive hydrophobicity .

Key Observations :

  • Target Specificity : TCN-201’s complex substituent enables selective binding to NMDA receptor subunits, whereas the furan-2-ylmethyl group in the target compound may favor interactions with microbial enzymes or ion channels .
  • Antimicrobial Potential: Sulfonamides with halogen substituents (e.g., 3-Cl, 4-F) show enhanced activity against pathogens like Leishmania due to improved lipophilicity and target binding .

Biological Activity

3-Chloro-4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonamide group, a furan ring, and halogen substituents (chlorine and fluorine) on the benzene ring. These structural components contribute to its biological activity and reactivity. The molecular formula is C14H14ClFNO2SC_{14}H_{14}ClFNO_2S, with a molecular weight of approximately 307.79 g/mol.

The biological activity of 3-chloro-4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide is primarily attributed to the sulfonamide moiety, which mimics natural substrates and inhibits specific enzymes. Notably, it has been identified as a selective inhibitor of carbonic anhydrase IX (CA IX), an enzyme implicated in tumor growth and metastasis. This selectivity suggests potential therapeutic applications in cancer treatment .

Biological Activity Overview

  • Anticancer Activity :
    • Inhibition of Carbonic Anhydrase IX : Studies indicate that this compound effectively inhibits CA IX, which is overexpressed in various tumors. This inhibition can disrupt tumor growth and metastasis .
    • Cell Viability Assays : Preliminary data show that the compound reduces cell viability in cancer cell lines, indicating its potential as an anticancer agent.
  • Antibacterial Properties :
    • Broad-spectrum Activity : The compound has demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. Its minimum inhibitory concentration (MIC) values suggest effectiveness comparable to established antibiotics .
    • Mechanism : The antibacterial action may involve interference with bacterial enzyme systems, similar to other sulfonamide derivatives.
  • Pharmacological Studies :
    • Toxicity Assessments : Toxicity studies on human liver cell lines (HepG2) revealed that the compound exhibits low toxicity, making it a candidate for further development .

Table 1: Summary of Biological Activities

Activity TypeFindings
AnticancerInhibits CA IX; reduces viability in cancer cell lines
AntibacterialEffective against various pathogens; MIC values comparable to ampicillin and streptomycin
ToxicityLow toxicity in HepG2 cell line studies

Case Study 1: Inhibition of Carbonic Anhydrase IX

A study conducted by researchers showed that 3-chloro-4-fluoro-N-(furan-2-ylmethyl)benzenesulfonamide selectively inhibited CA IX with an IC50 value indicating potent activity. The compound's ability to disrupt pH regulation in tumors could enhance the efficacy of existing therapies .

Case Study 2: Antibacterial Efficacy

In another study assessing its antibacterial properties, the compound exhibited MIC values ranging from 0.008 to 0.046 μg/mL against various bacterial strains, outperforming traditional antibiotics like ampicillin . This suggests that the compound could serve as a valuable alternative or adjunct in treating bacterial infections.

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